6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
CAS No.: 1332529-00-6
Cat. No.: VC2682820
Molecular Formula: C15H9Cl3N2O
Molecular Weight: 339.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332529-00-6 |
|---|---|
| Molecular Formula | C15H9Cl3N2O |
| Molecular Weight | 339.6 g/mol |
| IUPAC Name | 6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C15H8Cl2N2O.ClH/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9;/h1-8H;1H |
| Standard InChI Key | BPUWUXAWJQSQRP-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl.Cl |
Introduction
Physical and Chemical Properties
Basic Physical Properties
The physical properties of 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are fundamental to understanding its behavior in various environments and applications. The compound has a molecular formula of C15H9Cl3N2O and a calculated molecular weight of 339.6 g/mol . These parameters are essential for analytical identification and stoichiometric calculations in synthetic procedures.
Physical Constants
Available physical constants for 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride are summarized in Table 1. Many specific physical parameters remain undetermined in the current literature, presenting opportunities for further investigation .
Table 1: Physical Constants of 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 339.6 g/mol | |
| Molecular Formula | C15H9Cl3N2O | |
| Density | Not Available | |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Flash Point | Not Available |
Synthesis and Preparation Methods
Quinoline Core Formation
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride would typically involve multiple spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry would confirm the molecular weight and fragmentation pattern characteristic of the compound's structure.
Chromatographic Methods
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), would be valuable for assessing the purity of synthesized 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride. These methods can detect the presence of impurities or synthetic byproducts that might affect the compound's behavior in subsequent applications.
Elemental Analysis
Elemental analysis would provide percentage compositions of carbon, hydrogen, nitrogen, and other elements, which can be compared with theoretical values calculated from the molecular formula to confirm the identity and purity of the compound. This technique serves as a fundamental validation of the proposed structure.
Chemical Reactivity and Transformations
General Reactivity
The reactivity of 6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is largely governed by the carbonyl chloride functional group, which is highly reactive toward nucleophiles. This reactivity makes the compound valuable as a synthetic intermediate for preparing a range of derivatives through nucleophilic acyl substitution reactions.
Amide Formation
One of the most important transformations of carbonyl chlorides is their conversion to amides through reaction with amines. For related compounds, this reaction has been documented to involve dissolving the carbonyl chloride in a mixture of solvents (e.g., acetone, dichloromethane, and triethylamine) followed by addition of an appropriate amine. The reaction typically proceeds at reflux conditions for approximately two hours .
Ester Formation
The carbonyl chloride functionality can also undergo reaction with alcohols to form esters. This transformation would proceed through nucleophilic attack by the alcohol oxygen at the carbonyl carbon, with loss of chloride as the leaving group. The reaction conditions would need to be controlled to minimize side reactions and optimize yield.
Hydrolysis
In aqueous environments, the carbonyl chloride group is susceptible to hydrolysis, potentially reverting to the carboxylic acid form. This reaction may be deliberate in synthetic schemes or could represent an undesired degradation pathway under certain storage or handling conditions.
Applications in Research and Development
Medicinal Chemistry Applications
6-Chloro-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride has potential applications in medicinal chemistry, particularly as a building block for the synthesis of compounds with biological activity. The quinoline scaffold is associated with diverse pharmacological properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.
As a Synthetic Intermediate
The compound's primary utility lies in its role as a synthetic intermediate. The reactive carbonyl chloride group provides a versatile handle for connecting the quinoline-pyridine core to other molecular fragments, enabling the construction of more complex structures with tailored properties for specific applications.
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